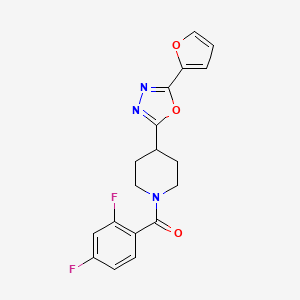

(2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound "(2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" features a methanone core linking a 2,4-difluorophenyl group to a piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole moiety bearing a furan-2-yl substituent.

Properties

IUPAC Name |

(2,4-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3/c19-12-3-4-13(14(20)10-12)18(24)23-7-5-11(6-8-23)16-21-22-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCMHHCKYYWBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001130004 | |

| Record name | (2,4-Difluorophenyl)[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001130004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171407-19-4 | |

| Record name | (2,4-Difluorophenyl)[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171407-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001130004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Based Analogs

describes 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which shares the 2,4-difluorophenyl group but replaces the oxadiazole with a triazole ring. Key differences include:

- Substituent Effects : The phenylsulfonyl group in the analog may improve solubility but introduce steric hindrance, contrasting with the furan’s compact π-system in the target compound.

Oxadiazole Derivatives

2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()

- Structural Variation : The benzodioxin substituent introduces a fused oxygen-rich aromatic system, differing from the furan’s isolated oxygen atom. This may enhance metabolic stability but reduce lipophilicity compared to the target compound .

- Piperidine Substitution : The 4-methyl group in this analog could increase hydrophobicity (higher logP) relative to the unsubstituted piperidine in the target compound.

2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()

- Key Similarity : Both compounds share the furan-2-yl-oxadiazole motif, critical for π-π stacking interactions in biological targets.

- Divergence: The sulfanyl linkage and 4-methylpiperidine in ’s compound may reduce conformational flexibility compared to the methanone-linked piperidine in the target compound, affecting bioavailability .

Piperidine-Linked Methanone Derivatives

lists patent compounds such as {4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-isopropoxy-methyl-pyridin-2-yl)-methanone, which feature pyrimidine and pyrazole substituents. These analogs highlight:

- Bulkier Substituents : The pyrazolo-pyrimidine system increases molecular weight and complexity, likely improving target specificity but reducing membrane permeability compared to the furan-oxadiazole system .

- Fluorine Positioning : The 2-fluoro-4-methanesulfonyl group in the patent compound may enhance binding affinity through electrostatic interactions, contrasting with the 2,4-difluorophenyl group’s balanced electronic effects.

Data Table: Comparative Properties of Selected Analogs

*Estimated using fragment-based methods.

Research Findings and Implications

- Bioactivity Trends : The target compound’s oxadiazole-furan system balances lipophilicity (logP ~3.2) and hydrogen-bonding capacity, making it favorable for blood-brain barrier penetration, unlike bulkier analogs in and .

- Metabolic Stability: Fluorine atoms in the 2,4-difluorophenyl group likely reduce oxidative metabolism compared to non-fluorinated analogs, as seen in ’s triazole derivative .

- Synthetic Feasibility: The target compound’s methanone linkage simplifies synthesis relative to sulfanyl or sulfonyl-containing analogs, which require additional steps for sulfur incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.